4-(1H-Imidazol-1-yl)piperidine
Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several synthetic routes for imidazole and their derived products . For instance, a mixture of imidazole, anhydrous potassium carbonate, 4-fluorobenzaldehyde, hexadecyltri-n-butylphosphonium bromide, and dimethylformamide was stirred for a period of 15 h at 100 °C .Molecular Structure Analysis
The molecular formula of 4-(1H-Imidazol-1-yl)piperidine is C8H13N3 . Its average mass is 151.209 Da and its monoisotopic mass is 151.110947 Da .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
This compound is a white or colorless solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 330.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Synthesis and Structural Applications
A Convenient Synthesis of (1H-Azol-1-yl)piperidines
This research presented a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which include the compound of interest, through the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. The method extended to benzo analogues, indicating versatile synthetic applications for this chemical structure (Shevchuk et al., 2012).
Synthesis and Structure Identification of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline
This study aimed to synthesize a compound similar to 4-(1H-Imidazol-1-yl)piperidine, targeting it as a potential anti-malarial agent. It highlights the synthetic versatility of this class of compounds and their potential application in medicinal chemistry (Guo Qian-yi, 2011).
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
This study reported the synthesis of new heterocyclic compounds containing the imidazole scaffold, such as this compound derivatives. The compounds demonstrated good to moderate antimicrobial activity, highlighting their potential use in fighting infections (Parmar et al., 2018).
Synthesis, Spectral, Crystal Structure, and In Vitro Antimicrobial Evaluation of Imidazole/Benzotriazole Substituted Piperidin-4-one Derivatives
This study synthesized imidazole/benzotriazole analogues substituted with piperidin-4-one derivatives. The compounds were subjected to in vitro antibacterial and antifungal activities, showing superior inhibition activity against certain microbial strains (Ramachandran et al., 2011).
Synthesis and Biological Evaluation of Derivatives
Synthesis, Characterization, Screening, and Docking Studies of Some Novel 5-Chlorobenzimidazole-2-one Derivatives as Potent Antitubercular Agents
This study synthesized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives and evaluated their antitubercular activity. Docking studies against 2Q1Y protein and screening against mycobacterium species revealed good antitubercular activity in some molecules, showing the potential of such derivatives in combating tuberculosis (Raju et al., 2020).
Synthesis, Spectral Characterization, and Biological Evaluation of Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives
This study achieved the synthesis of novel piperazine derivatives and evaluated their antimicrobial activities. The results indicated excellent antibacterial and antifungal activities, highlighting the compound's potential in microbial infection treatment (Rajkumar et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
4-(1H-Imidazol-1-yl)piperidine is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole is a key component of several natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with various biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Properties
IUPAC Name |
4-imidazol-1-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBVSEUWCRPAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578345 | |
Record name | 4-(1H-Imidazol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147081-85-4 | |
Record name | 4-(1H-Imidazol-1-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147081-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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